BenchChemオンラインストアへようこそ!

3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine

Data Gap Absence of Evidence Procurement Risk

3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1251610-35-1, molecular formula C₁₄H₁₆N₆O, molecular weight 284.32 g/mol) is a synthetic heterocyclic small molecule containing pyridazine, piperazine, and pyrimidine moieties linked via a central piperazine ring. It is commercially available for non-human research purposes, but no peer-reviewed pharmacological or biochemical activity data have been identified for this precise chemical entity in public databases or primary literature.

Molecular Formula C14H16N6O
Molecular Weight 284.323
CAS No. 1251610-35-1
Cat. No. B2797507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
CAS1251610-35-1
Molecular FormulaC14H16N6O
Molecular Weight284.323
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3
InChIInChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3
InChIKeyKCFKYVWUVCGQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1251610-35-1): Procurement-Relevant Identity and Baseline Characterization


3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1251610-35-1, molecular formula C₁₄H₁₆N₆O, molecular weight 284.32 g/mol) is a synthetic heterocyclic small molecule containing pyridazine, piperazine, and pyrimidine moieties linked via a central piperazine ring [1]. It is commercially available for non-human research purposes, but no peer-reviewed pharmacological or biochemical activity data have been identified for this precise chemical entity in public databases or primary literature .

Why Generic Substitution Fails for 3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine: The Critical Data Gap


For procurement or scientific selection, this compound cannot be interchanged with structurally analogous piperazine-pyridazine or piperazine-pyrimidine derivatives. Generic substitution fails not because of proven superiority, but because there are zero public, quantifiable activity or selectivity records for this exact compound [1]. Any substitution without empirical verification against a defined target would introduce an unquantifiable risk in assay reproducibility and target engagement.

Quantitative Differentiation Evidence for 3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine Against Comparators


No Quantifiable, Comparator-Based Evidence Found in Public Domain

A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, PubChem, patent repositories) returned no quantitative activity data (e.g., IC₅₀, Kᵢ, % inhibition, selectivity ratios) for 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine that could be compared against a defined analog or baseline [1]. Consequently, no direct head-to-head, cross-study, or class-level quantitative differentiation evidence can be presented. The absence of data is the single most important differentiator: this compound is an uncharacterized entity, whereas structurally related compounds in the piperazin-1-ylpyridazine series have reported dCTPase inhibitory activity (J. Med. Chem. 2017, 60, 4279–4292) [2].

Data Gap Absence of Evidence Procurement Risk

Application Scenarios for 3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine Based on Available Evidence


De Novo Primary Screening or Target Deconvolution

Given the complete absence of public activity data [1], the most scientifically valid initial application is inclusion in a primary biochemical or phenotypic screen where the compound's activity can be measured for the first time against a panel of predefined targets. This scenario is not based on evidence of efficacy but on the necessity of generating baseline data for this unexplored chemical space [2].

Chemical Probe Development Starting Point

The compound's structural features—a pyridazine core linked to a pyrimidine carbonyl via a piperazine spacer—overlap with motifs found in published dCTPase inhibitors [2]. A researcher could use this compound as a synthetic starting point for structure-activity relationship (SAR) exploration, provided they are prepared to establish all pharmacological parameters independently.

Negative Control or Inactive Analog in Assay Validation

In the absence of known activity, and assuming it is confirmed to be inactive against a target of interest through dedicated testing, the compound could serve as a matched negative control alongside structurally related active analogs. This would require rigorous in-house validation before application.

Quote Request

Request a Quote for 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.